N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide
説明
特性
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-33-20-9-4-17(5-10-20)6-11-22(31)26-12-13-30-23-21(14-28-30)24(32)29(16-27-23)15-18-2-7-19(25)8-3-18/h2-5,7-10,14,16H,6,11-13,15H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZKCBUINRMWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activities, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN5O2 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 922137-75-5 |
The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
The biological activity of N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is primarily attributed to its interaction with specific biological targets. The compound has been studied for its potential as a cyclooxygenase (COX) inhibitor , which plays a significant role in inflammation and pain pathways.
Inhibition Potency
Research indicates that derivatives of pyrazole compounds exhibit varying degrees of COX inhibition:
- N-(4-acetyl-5-(3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-thiadiazol-2-yl)-acetamide showed an IC50 value of 1.33 μM against COX-II, indicating moderate inhibitory activity compared to traditional NSAIDs like Celecoxib (IC50 = 0.4 μM) .
This suggests that N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide may also exhibit similar or enhanced anti-inflammatory properties.
Case Studies
- Anti-inflammatory Activity : In animal models of inflammation, compounds similar to N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide demonstrated significant reductions in inflammatory markers. For example, studies have shown that pyrazole derivatives can effectively lower levels of prostaglandins and cytokines in induced inflammatory conditions.
- Anticancer Potential : The compound's structure suggests potential anticancer activity through inhibition of mitotic kinases such as Polo-like kinase 1 (Plk1). Plk1 is crucial for cell division and has been targeted in various cancer therapies. Research indicates that inhibitors with a similar scaffold can lead to cell cycle arrest in cancer cell lines .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazolo[3,4-d]pyrimidine core or substituents on the aromatic rings can significantly influence potency and selectivity for biological targets.
| Modification Type | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhanced binding affinity to target enzymes |
| Methoxy Group Addition | Improved pharmacokinetic properties |
類似化合物との比較
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Substituent Position Sensitivity : The fluorobenzyl group’s position (3- vs. 4-fluorine) significantly alters steric and electronic interactions. For example, the 4-fluorobenzyl variant (target compound) may exhibit improved metabolic stability compared to the 3-fluorobenzyl analogue due to reduced CYP450 interactions .
- Side Chain Diversity : The propanamide side chain with a 4-methoxyphenyl group (target compound) enhances π-π stacking with hydrophobic binding pockets compared to aliphatic chains (e.g., 2-propylpentanamide in ) or simpler acetamide groups .
Physicochemical Properties
Table 2: Property Comparison
Key Findings :
Table 3: Bioactivity Clustering (Based on )
Key Insights :
- The target compound’s selectivity for EGFR/VEGFR2 aligns with its structural similarity to known kinase inhibitors, while chromene hybrids (e.g., ) target cell cycle regulators (CDKs).
- Bioactivity clustering () indicates that fluorobenzyl-pyrazolo-pyrimidinones with aromatic side chains (e.g., 4-methoxyphenyl) form a distinct group with shared kinase inhibition mechanisms.
Proteomic Interaction Signatures
The CANDO platform () predicts multitarget interactions by comparing compound-proteome binding profiles. The target compound clusters with other pyrazolo-pyrimidinones (e.g., ) due to shared interactions with kinase domains (e.g., EGFR ATP-binding pocket). However, chromene hybrids () diverge, showing affinity for helicases and chromatin modifiers. This highlights the role of core scaffold extensions (e.g., chromene fusion) in altering proteome-wide behavior.
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves a multi-step approach:
- Core formation : The pyrazolo[3,4-d]pyrimidin-4-one core is synthesized via cyclization of precursor pyrazole or pyrimidine derivatives. For example, condensation of hydrazine derivatives with β-keto esters or nitriles can yield the heterocyclic scaffold .
- Substituent introduction : Alkylation at position 5 with 4-fluorobenzyl bromide introduces the fluorinated aromatic group. Position 1 is functionalized via nucleophilic substitution with ethylenediamine derivatives, followed by amidation with 3-(4-methoxyphenyl)propanoyl chloride .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol or DCM/hexane) are critical for isolating intermediates and final products .
Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry, including bond lengths and dihedral angles (e.g., mean C–C deviation <0.005 Å) .
- NMR spectroscopy : H and C NMR verify substituent integration (e.g., 4-fluorobenzyl protons at δ ~7.2 ppm, methoxyphenyl at δ ~3.8 ppm) .
- HPLC-MS : Ensures purity (>98%) and molecular weight confirmation (e.g., m/z 509.2 [M+H]) .
Q. What in vitro assays evaluate the biological activity of this compound?
- Kinase inhibition assays : Fluorescence-based ATP competition assays (e.g., IC determination against kinases like EGFR or VEGFR) .
- Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., IC values in HeLa or MCF-7 cells) .
- Enzyme-linked immunosorbent assays (ELISA) : Quantify inhibition of inflammatory markers (e.g., TNF-α or IL-6) .
Advanced Research Questions
Q. How can SAR studies optimize bioactivity, focusing on fluorobenzyl and methoxyphenyl groups?
- Fluorine substitution : Replace 4-fluorobenzyl with other halogens (Cl, Br) or electron-withdrawing groups (CF) to modulate lipophilicity and target binding .
- Methoxy positional isomerism : Test 3-methoxy or 2-methoxy analogs to assess steric and electronic effects on receptor interactions .
- Biological validation : Use parallel synthesis and high-throughput screening to compare IC values across analogs .
Q. What computational approaches predict binding affinity and selectivity?
- Molecular docking (AutoDock Vina, Glide) : Simulate interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify critical residue interactions .
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and topological indices to predict activity .
Q. How to address discrepancies in biological activity across experimental models?
- Assay standardization : Use identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) and isothermal titration calorimetry (binding affinity) .
- Meta-analysis : Compare data across ≥3 independent labs to identify outliers .
Q. What strategies optimize reaction yield and purity during large-scale synthesis?
- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps (e.g., cyclization) .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. What advanced techniques characterize metabolites in pharmacokinetic studies?
- LC-HRMS (Q-TOF) : Identify Phase I metabolites (oxidation, demethylation) and Phase II conjugates (glucuronidation) with mass accuracy <5 ppm .
- Microsomal incubations : Use human liver microsomes + NADPH to generate metabolites, followed by NMR for structural elucidation .
- CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
